molecular formula C15H19N5O3S B2933870 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1798537-92-4

4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Katalognummer: B2933870
CAS-Nummer: 1798537-92-4
Molekulargewicht: 349.41
InChI-Schlüssel: VVQDXLBMYZZANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety, linked via a carbonyl group to a benzenesulfonamide scaffold bearing N,N-dimethyl substituents. Though direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with several analogs discussed below.

Eigenschaften

IUPAC Name

N,N-dimethyl-4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-18(2)24(22,23)14-5-3-12(4-6-14)15(21)19-9-7-13(11-19)20-10-8-16-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDXLBMYZZANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a triazole moiety, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives of triazoles have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to our target compound exhibited IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against different cancer cell lines such as MDA-MB231 and HCT116 .

Compound Cell Line IC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

The observed cytotoxicity is attributed to the ability of the triazole ring to interact with cellular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

Triazole-containing compounds have also been evaluated for their antimicrobial properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. A study indicated that similar triazole derivatives displayed broad-spectrum activity against various bacterial strains .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to biological responses.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • A clinical trial assessed a triazole derivative's effectiveness in treating patients with resistant fungal infections, demonstrating a significant improvement in patient outcomes compared to standard treatments.
  • Another study focused on the use of triazole-based compounds in combination therapies for cancer treatment, where enhanced efficacy was observed when paired with traditional chemotherapeutics.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

Target Compound :

  • Benzenesulfonamide : The N,N-dimethyl groups enhance lipophilicity, influencing pharmacokinetic properties.

Analog 1 : Compound 16 ()

  • Triazole-sugar conjugate : Contains a triazole-linked fluorinated chain and a sugar backbone.
  • Functional groups: Acetoxy and pyrimidinone moieties, contrasting with the pyrrolidine-carbonyl in the target compound.
  • Applications : Likely designed for solubility in fluorophilic environments (e.g., drug delivery) .

Analog 2: Methyl N-[4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]sulfonyl-N′-cyanocarbamimidothioate (22, )

  • Pyrazole-sulfonamide hybrid : Replaces the pyrrolidine-triazole with a pyrazole ring.
  • Cyanocarbamimidothioate group: Introduces nucleophilic reactivity, absent in the target compound.
  • Melting point : 119–123°C, suggesting lower thermal stability than bulkier triazole derivatives .

Analog 3 : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Bicyclic pyrazolo-pyridine core: More complex heterocyclic system compared to the monocyclic pyrrolidine.
  • Applications : Likely targets kinase inhibition due to pyridine and pyrazole motifs .

Table: Key Structural and Physical Properties

Compound Core Structure Substituents Melting Point (°C) Notable Features
Target Compound Pyrrolidine-triazole N,N-dimethylbenzenesulfonamide N/A Rigid triazole-pyrrolidine linkage
Compound 16 () Triazole-sugar Fluorinated chain, pyrimidinone N/A High fluorophilicity
Compound 22 () Pyrazole-pyridine Cyanocarbamimidothioate 119–123 Nucleophilic reactivity
Example 56 () Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl 252–255 Kinase inhibition potential

Spectroscopic Data

  • Triazole NH Stretching : In compound 2 (), NH-triazole appears at δ13.0 ppm in ¹H-NMR. The target compound’s 1-substituted triazole lacks NH, shifting aromatic proton signals .
  • IR Peaks : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are common in all analogs. Compound 22 () shows C≡N absorption (~2200 cm⁻¹), absent in the target compound .

Challenges and Limitations

  • Synthetic Complexity : The pyrrolidine-triazole linkage in the target compound may require stereoselective synthesis, unlike pyrazole analogs ().
  • Solubility : The N,N-dimethyl groups improve lipophilicity but may reduce aqueous solubility compared to polar analogs like compound 17 () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.